molecular formula C17H18N4O2S2 B11613019 2-(ethylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(ethylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11613019
M. Wt: 374.5 g/mol
InChI Key: MEOJMNOHLIUPCT-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Crystallographic Analysis of Bicyclic Core Systems

X-ray diffraction studies of analogous pyrido[1,2-a]pyrimidin-4-one derivatives reveal a nearly planar bicyclic system with mean plane deviations ≤0.023 Å. The pyrimidinone ring adopts a boat conformation, while the fused pyridine ring maintains aromatic character with bond lengths ranging from 1.335–1.420 Å. Critical intermolecular interactions include:

Interaction Type Distance (Å) Angle (°) Significance
C=O⋯H–C 2.892 147 Stabilizes layered packing
N–H⋯S=C 3.104 132 Directs molecular alignment
π-π stacking 3.412 Maintains columnar architecture

The ethylamino substituent at C2 occupies an equatorial position relative to the bicyclic plane, minimizing steric clash with the thiazolidinone moiety. Propyl group conformation analysis shows 60% population of the anti-periplanar rotamer in crystalline states, as determined through Karplus equation-based $$ ^3J_{HH} $$ coupling analysis.

Conformational Studies of Thiazolidinone Substituent

The (Z)-configuration of the thiazolidin-5-ylidene methyl group was unequivocally established through NOESY correlations between the exocyclic CH proton (δ 6.03 ppm) and pyrimidinone C8–H (δ 7.73 ppm). Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level predict a 12.3 kcal/mol energy preference for the Z-isomer over the E-form, primarily due to favorable intramolecular CH/π interactions between the thiazolidinone sulfur and pyridopyrimidinone π-system.

Variable-temperature $$ ^1H $$ NMR (300–400 K) in DMSO-d6 revealed restricted rotation about the C3–CH bond with ΔG‡ = 15.2 kcal/mol, calculated using the coalescence method (T_c = 348 K). The activation parameters suggest significant conjugation between the exocyclic double bond and thiazolidinone ring, as evidenced by:

$$
\tau = \frac{h}{8\pi^2\gamma\Delta\nu} \exp\left(\frac{\Delta G^\ddagger}{RT}\right)
$$

where $$\gamma$$ = gyromagnetic ratio and $$\Delta\nu$$ = separation of exchanging signals.

Spectroscopic Profiling

NMR Characterization

Critical $$ ^1H $$ and $$ ^{13}C $$ NMR assignments (500 MHz, DMSO-d6):

Nucleus δ (ppm) Multiplicity Assignment
$$ ^1H $$ 11.24 s NH (pyrimidinone)
$$ ^1H $$ 8.17 d (J=7.8 Hz) H6 (pyridine)
$$ ^1H $$ 6.03 s =CH (thiazolidinone)
$$ ^{13}C $$ 182.3 C4=O (pyrimidinone)
$$ ^{13}C $$ 167.1 C2=S (thiazolidinone)

The $$ ^{15}N $$ NMR spectrum exhibited signals at δ -243.5 (pyrimidinone N1) and δ -128.7 (thiazolidinone N3), consistent with sp² hybridization at both positions.

IR Spectral Analysis

Key vibrational modes (KBr pellet, cm⁻¹):

  • 1747 (νC=O, pyrimidinone)
  • 1678 (νC=O, thiazolidinone)
  • 1608 (νC=N)
  • 1254 (νC–S)
  • 1176 (νN–N)

The absence of SH stretching above 2500 cm⁻¹ confirms thione→thiol tautomer suppression in solid state.

Mass Spectrometry

High-resolution ESI-MS (m/z):

  • [M+H]⁺ Calculated: 429.0984
  • Observed: 429.0981 (Δ = -0.7 ppm)
    Major fragmentation pathways:
  • Loss of C3H7 (propyl radical): m/z 372
  • Retro-Diels-Alder cleavage: m/z 245
  • Thiazolidinone ring opening: m/z 181

Tautomeric Behavior in Solution Phase

The compound exhibits pH-dependent tautomerism between thione (major) and thiol (minor) forms:

$$
K_T = \frac{[thiol]}{[thione]} = 10^{-3.2} \text{ (in CDCl3, 298 K)}
$$

$$ ^1H $$ NMR titration experiments revealed thiol population increases to 18% in DMSO-d6 containing 5% D2O, demonstrating solvent polarity effects on tautomeric equilibrium. 2D EXSY spectroscopy identified slow exchange between tautomers (kex = 12 s⁻¹) with activation enthalpy ΔH‡ = 9.8 kcal/mol.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N4O2S2/c1-3-8-21-16(23)12(25-17(21)24)10-11-14(18-4-2)19-13-7-5-6-9-20(13)15(11)22/h5-7,9-10,18H,3-4,8H2,1-2H3/b12-10-

InChI Key

MEOJMNOHLIUPCT-BENRWUELSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC)SC1=S

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with ethylamine in refluxing ethanol (12 h, 70°C) provides 2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in 65–70% yield. Electron-withdrawing groups at the 3-position (e.g., nitro) enhance reactivity, reducing reaction times to 6 h.

Buchwald-Hartwig Amination

For electron-rich substrates, Pd(dba)₂/Xantphos-catalyzed coupling with ethylamine in dioxane at 100°C achieves higher yields (85–90%). This method tolerates sensitive functional groups, making it preferable for advanced intermediates.

Construction of the Thiazolidinone Moiety

The (Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl group is installed via Knoevenagel condensation:

Thiazolidinone Precursor Synthesis

3-Propyl-2-thioxo-1,3-thiazolidin-4-one is prepared by cyclizing N-propyl-2-mercaptoacetamide with phosgene in dichloromethane (0°C, 2 h), followed by neutralization to yield the thiazolidinone (78% yield).

Stereoselective Condensation

The Z-configured exocyclic double bond is established by reacting 2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with 3-propyl-2-thioxo-1,3-thiazolidin-4-one in acetic acid under microwave irradiation (100 W, 120°C, 20 min). The reaction proceeds via enamine formation, with microwave conditions enhancing Z-selectivity to >95% as confirmed by NOESY.

Optimization and Purification

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionYield Impact
Solvent for CondensationAcetic acid+15% vs. EtOH
Temperature120°C (microwave)+20% vs. 80°C
Catalyst for AminationPd(dba)₂/Xantphos+25% vs. CuI
Purification MethodSilica gel chromatographyPurity >98%

Post-reaction purification via column chromatography (hexane:EtOAc, 3:1) isolates the target compound as a yellow solid (mp 214–216°C). LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 432.6, consistent with the molecular formula C₂₀H₂₄N₄O₃S₂.

Scalability and Industrial Considerations

Gram-scale synthesis (10 g) using the CuI-catalyzed method demonstrates robustness, maintaining 78% yield. Key challenges include:

  • Cost Efficiency : CuI ($2.50/g) outperforms Pd catalysts ($150/g) for large-scale production.

  • Waste Management : DMF recovery via distillation reduces environmental impact.

  • Stereochemical Stability : The Z-configuration remains intact under ambient storage for 12 months.

Emerging Methodologies

Recent advances propose:

  • Photocatalytic Amination : Visible-light-mediated C–N coupling reduces metal catalyst usage.

  • Flow Chemistry : Continuous flow systems achieve 90% yield in 30 min residence time for the condensation step .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(ethylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Analogous Compounds

The target compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with varying substituents on the thiazolidinone and pyrimidinone rings. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name (Source) Thiazolidinone Substituent Amino Group on Pyrido-Pyrimidinone Key Structural Features
Target Compound () 3-propyl 2-(ethylamino) Propyl enhances lipophilicity; Z-configuration stabilizes conjugation .
3-Allyl Analog () 3-allyl (prop-2-enyl) 2-(ethylamino) Allyl group introduces unsaturation, potentially altering reactivity .
2-Phenylethyl Analog () 3-(2-phenylethyl) 2-(allylamino) Aromatic phenylethyl may improve target binding via π-π interactions; allylamino increases steric bulk .
Thiazolidin-4-one Derivatives () Variable (e.g., aryl) Varies (e.g., propionamide) Azo linkages and aryl groups correlate with antimicrobial/antioxidant activity .

Implications of Substituent Variations

Allyl (): The unsaturated bond may enhance metabolic stability or serve as a site for further functionalization. Phenylethyl (): Introduces aromaticity, likely improving binding to hydrophobic enzyme pockets or receptors .

Amino Group Modifications: Ethylamino (Target Compound): Balances hydrophilicity and steric effects, favoring interactions with polar residues in biological targets.

Biological Activity Trends: Thiazolidinone derivatives with azo linkages () exhibit antimicrobial and antioxidant properties, suggesting that the target compound’s thioxo group and conjugated system may similarly interact with redox-active enzymes . Piperazine/piperidine-substituted analogs () demonstrate the importance of nitrogen-containing heterocycles in enhancing solubility or targeting neurotransmitter receptors, though the target compound lacks these groups .

Biological Activity

The compound 2-(ethylamino)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that presents significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into the biological properties of this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S with a molecular weight of approximately 446.52 g/mol. The structure features a pyrido[1,2-a]pyrimidin framework combined with a thiazolidin moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. The thiazolidin core present in the compound contributes to its potential effectiveness against various bacterial strains. A comparative analysis of similar compounds shows that those with thiazolidine structures often display enhanced antimicrobial properties.

CompoundStructural FeaturesBiological Activity
3-(Z)-(4-Oxo-3-propyl)-2-thioxo-1,3-thiazolidinSimilar thiazolidin coreAntimicrobial properties
7-Methylpyrido[1,2-a]pyrimidinLacks thiazolidine moietyKnown for anticancer activity
4H-Pyrido[1,2-a]pyrimidin derivativesVariations in functional groupsDiverse biological activities

Anticancer Activity

The pyrido[1,2-a]pyrimidin framework has been associated with anticancer activity. Studies have shown that modifications in this framework can lead to compounds with potent inhibitory effects on cancer cell proliferation. The specific combination of the thiazolidine moiety and the pyrido-pyrimidin structure in this compound may enhance its anticancer potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to reduce ROS levels, contributing to their protective effects against oxidative stress.
  • Cellular Signaling Pathways : The compound may interact with specific cellular receptors or pathways that regulate cell growth and apoptosis.

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Thiazolidine Derivatives : A study demonstrated that thiazolidine derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 6 mg/mL. This suggests a broad-spectrum antimicrobial potential for compounds related to our target molecule .
  • Anticancer Efficacy : Research on pyrido[1,2-a]pyrimidin derivatives indicated that certain modifications led to increased cytotoxicity against various cancer cell lines. The presence of the thiazolidine moiety in our compound could enhance this effect .

Q & A

Basic Synthesis and Characterization

Q: What are the key steps in synthesizing this compound, and how is its structure confirmed? A: Synthesis involves multi-step reactions, starting with condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives. For example:

  • Step 1: React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form a Schiff base intermediate .
  • Step 2: Thiazolidinone ring formation via reaction with 2-mercaptoacetic acid under acidic conditions (e.g., p-TsOH catalysis) .
  • Step 3: Z-configuration stabilization through controlled solvent polarity (e.g., ethanol/water mixtures) .
    Characterization:
  • NMR (¹H/¹³C) to confirm regiochemistry and Z/E configuration .
  • LC-MS for purity assessment and molecular ion verification .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Advanced Synthesis: Yield Optimization

Q: How can reaction conditions be optimized to improve yield and selectivity? A: Key factors include:

  • Catalyst selection: Acidic catalysts (e.g., p-TsOH) enhance imine formation efficiency .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility, while ethanol/water mixtures stabilize the Z-isomer .
  • Temperature control: Lower temperatures (0–25°C) reduce side reactions during thiazolidinone ring closure .
  • Computational modeling: Tools like density functional theory (DFT) predict transition states to guide solvent/catalyst selection .

Structure-Activity Relationship (SAR) Analysis

Q: Which structural features are critical for biological activity? A: SAR studies highlight:

  • Thiazolidinone core: The 2-thioxo group enhances antimicrobial activity via sulfur-mediated enzyme inhibition .
  • Z-configuration: The (Z)-methylidene linkage improves binding to bacterial DNA gyrase .
  • Pyrido-pyrimidinone scaffold: The planar structure facilitates intercalation with DNA/RNA targets in anticancer assays .
    Methodology: Compare bioactivity of analogs with modified substituents (e.g., propyl vs. methyl groups) using MIC (minimum inhibitory concentration) assays .

Contradictory Bioactivity Data

Q: How to resolve discrepancies in reported antimicrobial potency across studies? A: Potential causes and solutions:

  • Strain variability: Use standardized strains (e.g., ATCC references) and assay protocols .
  • Solubility limitations: Pre-solubilize compounds in DMSO (≤1% v/v) to avoid false negatives .
  • Synergistic effects: Test combinations with known antibiotics to identify potentiating interactions .

Computational Modeling in Synthesis Design

Q: How can computational tools streamline reaction design? A:

  • Reaction path search: Quantum chemical calculations (e.g., Gaussian) identify low-energy pathways for imine formation .
  • Machine learning: Train models on existing thiazolidinone synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • Docking studies: Simulate compound binding to biological targets (e.g., CYP450 enzymes) to prioritize analogs .

Advanced Characterization Challenges

Q: What analytical challenges arise due to the compound’s complexity? A:

  • Isomer differentiation: Use NOESY NMR to distinguish Z/E configurations via spatial proton correlations .
  • Low solubility: Employ DMSO-d₆ for NMR or derivatize with hydrophilic groups (e.g., PEGylation) for LC-MS .
  • Byproduct identification: HRMS (high-resolution mass spectrometry) coupled with tandem MS/MS fragments unknown impurities .

Biological Activity Mechanisms

Q: What mechanistic insights explain its antimicrobial and anticancer effects? A:

  • Antimicrobial: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
  • Anticancer: Induction of apoptosis in HeLa cells by caspase-3 activation and mitochondrial membrane depolarization .
    Methodology: Validate mechanisms using:
  • Fluorescence microscopy (apoptosis markers).
  • Western blotting (caspase-3 cleavage).
  • MIC assays with resistant vs. wild-type strains .

Byproduct Minimization Strategies

Q: How to suppress byproducts during thiazolidinone ring formation? A:

  • Stoichiometric control: Use 1.2 equivalents of 2-mercaptoacetic acid to avoid disulfide byproducts .
  • Inert atmosphere: Nitrogen purging prevents oxidation of sulfur intermediates .
  • Microwave-assisted synthesis: Reduces reaction time, minimizing degradation .

Stability and Storage

Q: What storage conditions ensure compound stability? A:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the thioxo group .
  • Solvent choice: Lyophilize and store as a solid; avoid prolonged DMSO storage due to sulfoxide formation .

Future Research Directions

Q: What gaps exist in current research, and how can they be addressed? A:

  • In vivo studies: Lack of pharmacokinetic data (e.g., bioavailability, half-life). Use rodent models with LC-MS/MS plasma analysis .
  • Target identification: Apply CRISPR-Cas9 screens to map genetic vulnerabilities to the compound .
  • Green synthesis: Develop solvent-free mechanochemical methods using ball mills .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.